molecular formula C14H9F3N2O5 B2665467 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate CAS No. 868679-97-4

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate

Cat. No.: B2665467
CAS No.: 868679-97-4
M. Wt: 342.23
InChI Key: ZZROMNDBNOBWTR-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to the pyridine ring. The presence of these functional groups can significantly influence the chemical behavior of the compound .


Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like nitration (for introducing the nitro group), halogenation (for introducing the trifluoromethyl group), and alkylation (for introducing the methyl group) .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and the functional groups present. The pyridine ring forms the core structure, with the various groups attached at different positions .


Chemical Reactions Analysis

The compound, due to the presence of the nitro, trifluoromethyl, and methyl groups, can participate in a variety of chemical reactions. The nitro group can undergo reduction reactions, the trifluoromethyl group can participate in nucleophilic substitution reactions, and the methyl group can take part in a variety of reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility .

Scientific Research Applications

Synthetic Chemistry Applications

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for benzophenone derivatives using trifluoromethanesulfonic acid catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate. This method demonstrates high yields and applicability to deactivated nitrobenzene and benzotrifluoride, producing meta-substituted benzophenones, which are crucial intermediates in pharmaceuticals and agrochemicals production (Hwang, Prakash, & Olah, 2000).

Functionalization of Heterocycles

The synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranly coumarin derivatives has been explored, starting from related benzoates. These compounds were evaluated for their antibacterial activity, revealing promising results against various bacterial strains, showcasing the potential of these structures in developing new antimicrobials (El-Haggar et al., 2015).

Materials Science Applications

Gas Solubility in Ionic Liquids

The solubility of gases in ionic liquids containing trifluoromethyl groups has been studied, providing insights into the interaction between gases and ionic liquids. This research is pivotal for applications in gas storage, separation technologies, and understanding solvent effects in catalysis (Anthony et al., 2005).

Cycloaddition Reactions

Investigations into the diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes have been conducted. These reactions yield 1-benzopyrano[3,4-c]pyrrolidines, compounds of interest for their potential biological activities and as intermediates in organic synthesis (Korotaev et al., 2013).

Analytical Chemistry Applications

Detection of Nitroaromatics

Research into the selective sensing of specific groups of nitroaromatic compounds (NACs) by metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups has shown significant advancements. This work addresses challenges in detecting specific NACs in the presence of others, which is crucial for environmental monitoring and security applications (Hu et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could potentially be used in the development of new drugs or materials, but more research would be needed to confirm this .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O5/c1-7-6-10(11(19(22)23)12(20)18-7)24-13(21)8-4-2-3-5-9(8)14(15,16)17/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROMNDBNOBWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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